molecular formula C18H23N5O4 B2921918 Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate CAS No. 878411-73-5

Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate

Cat. No.: B2921918
CAS No.: 878411-73-5
M. Wt: 373.413
InChI Key: VLYGJMZBIAVDJP-UHFFFAOYSA-N
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Description

Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate is a useful research compound. Its molecular formula is C18H23N5O4 and its molecular weight is 373.413. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

  • Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate is used in the synthesis of various organic compounds. A catalyst, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate, has been used to synthesize related compounds like ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This method offers a clean and efficient way to produce these compounds in high yield and in a short time (Khaligh, 2014).

Reactivity Studies

  • The compound has been involved in studies analyzing the reactivity of similar compounds, such as 2-aminopyridine and Meldrum’s acid, with aryl glyoxals or aryl aldehydes. This has led to the successful synthesis of related chemical entities, suggesting its potential use in various organic reactions (Asadi, Zebarjad, Masoudi, Mehrabi, 2021).

Synthesis of Purine Derivatives

  • There is research on synthesizing purine derivatives from related compounds, which are significant in medicinal chemistry. The synthesis of ethyl (9-hypoxanthinyl)- and (9-adenyl) acetates, and related compounds from 5-aminoimidazole precursors, has been described. These syntheses are important for developing novel compounds with potential biological activities (Birkett, Chapleo, Mackenzie, 1991).

Antimicrobial Activity

  • Some compounds structurally related to this compound have shown antimicrobial activity. For example, 5-(R 1 -benzyl)-2-(R-benzylidenehydrazono)-3-(2-furylmethyl)thiazolidin-4-ones, which are synthesized using similar reaction pathways, have exhibited selective antimicrobial properties (Цялковский, Куцык, Матийчук, Обушак, Клюфинская, 2005).

Catalyst Development

  • The compound’s structural components, like imidazole and related functionalities, are utilized in developing efficient catalysts for various chemical reactions. This includes transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts. These catalysts are crucial in the chemical industry for producing esters and other important compounds (Grasa, Gueveli, Singh, Nolan, 2003).

Selective Chemical Synthesis

  • Research has been conducted on using related compounds for selective chemical synthesis, such as the regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. This process is critical for creating specific molecular structures in pharmaceutical and chemical research (Helal, Lucas, 2002).

Properties

IUPAC Name

ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O4/c1-6-9-21-11(3)12(4)23-14-15(19-17(21)23)20(5)18(26)22(16(14)25)10-8-13(24)27-7-2/h6H,1,7-10H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYGJMZBIAVDJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C(=C(N3CC=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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